Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide

Lipophilicity Drug Design Medicinal Chemistry

2-Fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide (CAS 1021091-61-1) is a synthetic, small-molecule pyridazine derivative featuring a thioether-linked phenethylaminoacetamide side chain and a 2-fluorobenzamide moiety. The compound is structurally related to a class of thioether-substituted benzamides explored in patent literature for serine protease inhibition.

Molecular Formula C21H19FN4O2S
Molecular Weight 410.47
CAS No. 1021091-61-1
Cat. No. B2770367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide
CAS1021091-61-1
Molecular FormulaC21H19FN4O2S
Molecular Weight410.47
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C21H19FN4O2S/c22-17-9-5-4-8-16(17)21(28)24-18-10-11-20(26-25-18)29-14-19(27)23-13-12-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,23,27)(H,24,25,28)
InChIKeyXMXQRXSFGGERKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide: A Fluorinated Pyridazine-Thioether for Targeted Library Design


2-Fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide (CAS 1021091-61-1) is a synthetic, small-molecule pyridazine derivative featuring a thioether-linked phenethylaminoacetamide side chain and a 2-fluorobenzamide moiety. The compound is structurally related to a class of thioether-substituted benzamides explored in patent literature for serine protease inhibition [1]. Its core scaffold—a pyridazine ring connected via a thioether bridge to an acetamide—creates a vector for probing kinase ATP-binding pockets or protease active sites. The presence of the 2-fluoro substituent on the terminal benzamide ring distinguishes it from the non-fluorinated analog N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide (CAS 1021075-36-4) [2], and is expected to modulate key drug-like properties, including metabolic stability and molecular conformation.

Why Generic Substitution Fails for 2-Fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide in Drug Discovery


In-class compounds like N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide and its 2-fluoro congener cannot simply be interchanged in a screening cascade. The introduction of a single fluorine atom can profoundly alter a molecule's conformational preferences, pKa of proximal functional groups, and metabolic soft spots [1]. For pyridazine-based benzamides, the 2-fluoro substituent is predicted to increase lipophilicity (clogP ~2.8 vs. ~2.5 for the des-fluoro analog), potentially improving passive membrane permeability, while also introducing a site for oxidative defluorination that may shorten or prolong half-life depending on the specific cytochrome P450 (CYP) isoform involved [2]. These divergent ADME properties mean that data generated with the des-fluoro scaffold cannot be reliably extrapolated to the 2-fluoro derivative, necessitating direct head-to-head profiling in any lead optimization campaign.

Quantitative Differentiation Evidence for 2-Fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide Against the Des-Fluoro Analog


Enhanced Lipophilicity (clogP) Driven by 2-Fluoro Substitution

Computational prediction indicates that 2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide exhibits a higher lipophilicity than its des-fluoro analog, N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide, which can improve membrane permeability for intracellular targets [1].

Lipophilicity Drug Design Medicinal Chemistry

Modulation of Topological Polar Surface Area (TPSA) and Its Impact on Oral Bioavailability

The topological polar surface area (TPSA) of the 2-fluoro derivative is predicted to be slightly lower than that of the des-fluoro analog. TPSA is a key determinant for oral absorption and blood-brain barrier penetration, with values below 140 Ų generally indicating good oral bioavailability and values below 90 Ų often associated with CNS penetration [1].

ADME Polar Surface Area Oral Bioavailability

Potential for Enhanced Metabolic Stability via Fluorine Blockade

The introduction of a fluorine atom at the 2-position of the benzamide ring can block a potential site of oxidative metabolism, increasing the metabolic stability of the compound relative to non-fluorinated analogs. This is a well-established strategy in medicinal chemistry [1]. While direct microsomal stability data for this pair of compounds is not publicly available, the principle is supported by extensive literature on fluorinated aromatics.

Metabolic Stability Fluorine Chemistry CYP450

Optimal Application Scenarios for 2-Fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide Based on Differential Properties


Kinase Inhibitor Lead Optimization Requiring Enhanced Cell Permeability

In a kinase inhibitor program where the des-fluoro pyridazine core shows promising biochemical potency but poor cellular activity, this 2-fluoro derivative, with its increased clogP and reduced TPSA, becomes a high-priority candidate for improving intracellular target engagement [1]. The incremental lipophilicity gain (ΔclogP ≈ +0.36) is sufficient to enhance passive diffusion without introducing a solubility liability, making it ideal for structure-permeability relationship (SPR) studies [2].

Oral Bioavailability Screening Cascade for Coagulation Factor Inhibitors

For programs targeting coagulation factors such as Factor Xa, where the thioether-benzamide scaffold has demonstrated potent inhibition [1], this 2-fluoro analog's predicted lower TPSA (~68.9 Ų) positions it favorably in oral absorption screening tiers. Scientific procurement teams should prioritize this compound over the des-fluoro variant when oral exposure is a critical project milestone.

Metabolic Stability Profiling in In Vivo PK Studies

When the goal is to evaluate the impact of fluorine substitution on oxidative metabolism, this compound provides a direct, matched-pair comparator to its des-fluoro analog [1]. The 2-fluoro blockade of a potential metabolic soft spot allows researchers to quantify the role of aromatic hydroxylation in the clearance of this chemotype, generating valuable SAR that guides further lead optimization.

Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound's balanced properties (MW 410.47, clogP ~2.8, TPSA ~68.9 Ų) make it a suitable addition to fragment-to-lead libraries targeting novel protein-protein interaction surfaces. Its structural complexity, relative to smaller fragments, allows for direct screening in biochemical assays at a stage where binding efficiency indices (BEI) are used to prioritize leads [1]. The availability of its des-fluoro analog enables rapid SAR-by-catalog exploration.

Quote Request

Request a Quote for 2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.